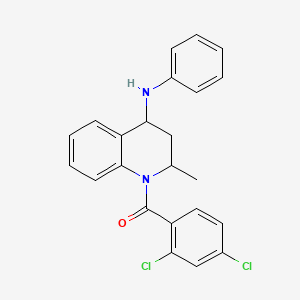![molecular formula C17H28N2O4S2 B5174584 3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B5174584.png)
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 2,5-dimethylthiophene, undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group onto the thiophene ring.
Piperidine Ring Formation: The sulfonylated thiophene is then reacted with piperidine under basic conditions to form the sulfonylpiperidine intermediate.
Amide Formation: The final step involves the reaction of the sulfonylpiperidine intermediate with 2-methoxyethylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of alternative reagents, solvents, and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
化学反应分析
Types of Reactions
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated piperidine derivatives.
科学研究应用
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It can be used as a probe to study the function of sulfonylpiperidine derivatives in biological systems.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of sulfonyl-containing molecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The thiophene ring may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-ethoxyethyl)propanamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-hydroxyethyl)propanamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, bioavailability, and interaction with biological targets. The combination of the sulfonyl group, piperidine ring, and thiophene ring also contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S2/c1-13-12-16(14(2)24-13)25(21,22)19-9-6-15(7-10-19)4-5-17(20)18-8-11-23-3/h12,15H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTCSPJJHURBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5174510.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5174514.png)
![methyl N-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B5174526.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5174532.png)

![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE](/img/structure/B5174542.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5174561.png)
![N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide](/img/structure/B5174576.png)
![2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride](/img/structure/B5174580.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5174587.png)
![1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B5174592.png)
![N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5174595.png)
![3-(4-bromophenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5174602.png)

